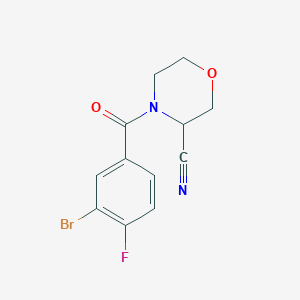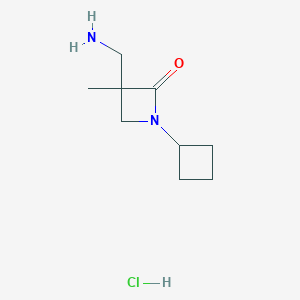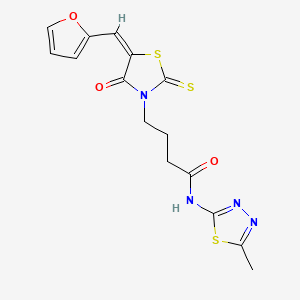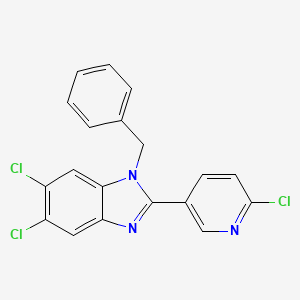
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile is a chemical compound with the empirical formula C11H11BrFNO2 . It has a molecular weight of 288.11 .
Physical And Chemical Properties Analysis
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 408.1±45.0 °C at 760 mmHg, and a flash point of 200.6±28.7 °C . The compound has a molar refractivity of 60.9±0.3 cm3, and a molar volume of 186.0±3.0 cm3 .Aplicaciones Científicas De Investigación
Antimicrobial Activities
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile and its derivatives have been studied for their antimicrobial properties. For instance, the synthesis of linezolid-like molecules, which involve modifications of the 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile structure, has shown promising antitubercular activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents, particularly against tuberculosis (Başoğlu et al., 2012).
Antifungal Activities
Compounds containing the 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile moiety have been synthesized and evaluated for their antifungal efficacy. Some of these compounds, particularly those with 4-fluorobenzyl or 4-chlorobenzyl moieties, have demonstrated higher antifungal activity compared to standard antifungal agents like carbendazim. This suggests the potential use of these compounds in the development of new antifungal medications (Qu et al., 2015).
Antitumor Activities
The exploration of 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile derivatives in cancer research has led to the synthesis of compounds with significant antitumor properties. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, derived from 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile, has shown notable inhibition of the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This indicates the potential of such compounds in cancer therapy (Tang & Fu, 2018).
Photophysical Characterization
The photophysical properties of compounds related to 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile have been studied, with findings that can contribute to the development of photoluminescent materials and optical sensors. The detailed analysis of these compounds' absorption and emission spectra can lead to applications in material science and engineering (Chin et al., 2010).
Electrochemical Applications
The incorporation of morpholinium-functionalized anion-exchange membranes, derived from compounds like 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile, in blend membranes has shown promising results in enhancing the chemical stability and thermal properties of polymer electrolytes. Such advancements are crucial for the development of efficient and durable alkaline fuel cells (Morandi et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-bromo-4-fluorobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2/c13-10-5-8(1-2-11(10)14)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMQECZPSRZNRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=C(C=C2)F)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)


amino}cyclobutan-1-ol](/img/structure/B2377449.png)

![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)


![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377457.png)
